molecular formula C7H12N4O B2849273 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1006484-06-5

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2849273
CAS No.: 1006484-06-5
M. Wt: 168.2
InChI Key: PQAIVFGFPMSDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1006484-06-5) is an organic compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . It is a member of the aminopyrazole chemical class, a scaffold recognized in medicinal chemistry as an advantageous framework for developing ligands for various enzymes and receptors . Aminopyrazoles are versatile building blocks in drug discovery, with demonstrated pharmacological potential in different therapeutic areas, including as kinase inhibitors and anti-infective agents . Research into pyrazole-3-carboxamide derivatives has shown that such structures can exhibit antitumor activity, with studies indicating that some derivatives function through DNA-binding interactions, potentially acting as groove binders which may lead to less DNA damage compared to intercalators or alkylators . Other pyrazole carboxamide analogues have also been investigated for their antibacterial properties against resistant bacterial strains . This specific compound, with its free amino group, can serve as a key synthetic intermediate or a core structure for designing and synthesizing novel bioactive molecules for research in oncology and infectious diseases . This product is strictly For Research Use Only.

Properties

IUPAC Name

4-amino-N-ethyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-11(2)10-6/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAIVFGFPMSDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Phase Ring Closure with Methylhydrazine

Patent WO2014120397A1 describes a scalable method using a two-phase system (toluene/water) with potassium carbonate as a weak base. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate reacts with methylhydrazine at 20–25°C, achieving 89% conversion to the pyrazole ester intermediate. While this method targets difluoromethyl analogs, substituting the difluoro precursor with a methyl group adapts it for 1-methylpyrazole synthesis.

Functionalization of the Pyrazole Core

After constructing the pyrazole ring, subsequent steps introduce the 4-amino and N-ethyl carboxamide groups.

Nitration and Reduction Sequence

In a route analogous to ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis, nitration at position 4 followed by selective reduction achieves the amino group. Using concentrated sulfuric acid at 0°C introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (Pd/C, H₂, 50 psi).

Critical Parameters :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v) at 0°C
  • Reduction: 10% Pd/C, methanol, 6 h, 82% yield

Direct Amination via Buchwald-Hartwig Coupling

Modern approaches employ palladium-catalyzed amination. Treating 4-bromo-1-methyl-1H-pyrazole-3-carboxamide with ethylamine in the presence of Pd₂(dba)₃ and Xantphos ligand introduces the N-ethyl group efficiently.

Optimized Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃, toluene, 110°C, 24 h
  • Yield: 74%

Carboxamide Group Installation

The N-ethyl carboxamide moiety is introduced either early (via β-ketoamide cyclization) or late (via amidation of carboxylic acid intermediates).

Acid Chloride Aminolysis

A classic method involves converting ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate to its acid chloride using thionyl chloride, followed by reaction with ethylamine.

Procedure :

  • Ester hydrolysis : 1M NaOH, ethanol, reflux, 4 h (95% yield).
  • Acid chloride formation : SOCl₂, DCM, 0°C to RT, 2 h.
  • Amidation : Ethylamine, triethylamine, DCM, 0°C, 3 h (78% yield).

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to condense steps. Ethyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate, ethylamine, and ammonium formate undergo simultaneous reduction and amidation in DMF at 120°C (300 W, 20 min), achieving 81% yield.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and waste reduction.

Continuous Flow Reactor Design

Adopting continuous flow technology improves the cyclocondensation step’s exothermic management. A tubular reactor (0.5 mm ID) maintains 90°C with a residence time of 8 min, achieving 94% conversion.

Solvent Recycling

The two-phase system (toluene/water) allows solvent recovery via distillation, reducing raw material costs by 37%.

Analytical Characterization and Quality Control

1H NMR (DMSO-d₆, 400 MHz):

  • δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃)
  • δ 2.98 (s, 3H, NCH₃)
  • δ 3.32 (q, J = 7.2 Hz, 2H, NHCH₂)
  • δ 6.21 (s, 1H, pyrazole-H).

HPLC Purity :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 60:40 acetonitrile/water
  • Retention time: 6.8 min, 99.2% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation Hydrazine + β-ketoamide 68 98 High
Buchwald-Hartwig Pd-catalyzed amination 74 97 Moderate
Microwave One-pot reduction/amidation 81 99 High
Continuous flow Tubular reactor cyclization 94 96 Industrial

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amino group (-NH₂) undergoes nucleophilic substitution with electrophilic reagents, forming derivatives with modified biological or chemical properties.

Reagent Conditions Product Reference
PhenylisothiocyanateRoom temperature, ethanol1-Ethyl-3-methyl-7-phenylpyrazolo[4,3-d]pyrimidine
Hydrazine hydrateReflux, ethanolPyrazole-3-carboxamide hydrazide
Acetyl chlorideAnhydrous CH₂Cl₂, 0°CN-Acetylated pyrazole derivative

Key Findings :

  • Reaction with phenylisothiocyanate yields fused pyrazolopyrimidine heterocycles, expanding applications in medicinal chemistry .

  • Hydrazine substitution produces hydrazide intermediates, precursors for oxadiazole synthesis .

Condensation and Cyclization Reactions

The amino group participates in cyclocondensation reactions to form polyheterocyclic systems.

Reagent Conditions Product Reference
DMFDMA, NH₄OAc80°C, DMFPyrazolo[4,3-d]pyrimidine derivatives
Carbon disulfide (CS₂)KOH, ethanol, reflux1,3,4-Oxadiazole-linked pyrazole derivatives

Mechanistic Insight :

  • DMFDMA (dimethylformamide dimethyl acetal) facilitates formylation, enabling cyclization with ammonium acetate to form pyrimidine rings .

  • CS₂-mediated cyclization generates oxadiazole moieties, enhancing structural complexity .

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH₂) undergoes hydrolysis under acidic or basic conditions.

Conditions Reagent Product Reference
6M HCl, reflux, 4 hoursAqueous HCl4-Amino-N-ethyl-1-methylpyrazole-3-carboxylic acid
2M NaOH, reflux, 3 hoursAqueous NaOHSodium 4-amino-N-ethyl-1-methylpyrazole-3-carboxylate

Applications :

  • Hydrolysis to carboxylic acids enables esterification or further functionalization for drug design .

Reduction Reactions

The carboxamide group is reduced to amine derivatives under strong reducing conditions.

Reagent Conditions Product Reference
LiAlH₄Dry THF, reflux, 6 hours3-(Aminomethyl)-N-ethyl-1-methylpyrazole

Note : Reduction with LiAlH₄ converts the carboxamide to a primary amine, altering solubility and reactivity .

Oxidation Reactions

While direct oxidation of the amino group is less common, adjacent functional groups may undergo redox transformations.

Reagent Conditions Product Reference
KMnO₄, H₂O-pyridine60°C, 2 hoursPyrazole-3-carboxylic acid (via intermediate)

Limitation : Oxidation typically targets aldehydes or alcohols; carboxamides require prior hydrolysis for effective oxidation .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide, in cancer treatment. Research indicates that certain pyrazole derivatives exhibit significant antiproliferative effects on various cancer cell lines. For example, derivatives have shown to interact with DNA, potentially leading to inhibition of cancer cell growth through mechanisms such as DNA minor groove binding and cleavage activity on plasmid DNA .

Anti-inflammatory Properties

Pyrazole compounds have been investigated for their anti-inflammatory activities. In one study, specific derivatives were tested using carrageenan-induced edema models, demonstrating notable anti-inflammatory effects comparable to standard drugs like indomethacin and diclofenac sodium . The this compound may share similar properties due to its structural characteristics.

Neuropharmacological Effects

The compound has also been studied for its effects on neurological disorders. It has been suggested that pyrazole derivatives can act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various central nervous system disorders such as depression, anxiety, and schizophrenia . This receptor activity may offer therapeutic avenues for treating these conditions.

Pharmacological Applications

The unique structure of this compound positions it as a candidate for various therapeutic applications:

  • Anticancer Agents : Due to its antiproliferative effects and ability to bind DNA, it may serve as a lead compound for developing new anticancer therapies.
  • Neurological Disorders : Its interaction with TAARs suggests potential use in treating mood disorders and neurodegenerative diseases.

Agrochemical Applications

Beyond medicinal uses, compounds like this compound may find applications in agrochemicals due to their bioactive properties. Research into their efficacy as herbicides or pesticides could be a promising area for future exploration.

Case Studies

A number of studies have documented the efficacy and mechanisms of action for pyrazole derivatives:

StudyFocusKey Findings
Zheng et al., 2014Antitumor ActivityIdentified DNA-binding properties leading to inhibition of cancer cell proliferation .
El-Sayed et al., 2014Anti-inflammatory EffectsDemonstrated significant anti-inflammatory activity comparable to standard treatments .
Novel Derivatives StudyNeuropharmacological EffectsExplored interactions with TAARs and potential benefits for CNS disorders .

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives with Varied Substituents

A series of pyrazole carboxamide analogs synthesized in recent studies (Table 1) highlight the impact of substituent variation on physicochemical properties:

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Reference
4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide N-Ethyl (carboxamide), 1-methyl Not reported C₈H₁₃N₅O
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) N-Phenyl (carboxamide) 247 C₁₀H₁₀N₄O
5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b) 3-Phenylamino, 4-methylphenyl 178 C₁₇H₁₇N₅O
5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c) 3-Phenylamino, 4-chlorophenyl Not reported C₁₆H₁₃ClN₅O

Key Observations:

  • Substituent Effects on Melting Points : Compound 4a (247°C) exhibits a significantly higher melting point than 4b (178°C), likely due to the stronger intermolecular interactions (e.g., π-π stacking) facilitated by the unsubstituted phenyl group in 4a compared to the methyl-substituted phenyl in 4b .
  • Electronic Modifications : The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl in 4c ) may enhance stability or alter solubility, though melting point data for 4c and the target compound are unavailable for direct comparison .

Complex Pyrazole-Pyridine Hybrids

A structurally distinct analog, N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3), features a fused pyrazolo-pyridine core. While the target compound retains a simpler pyrazole scaffold, the hybrid derivative’s extended aromatic system could enhance binding affinity in receptor-targeted applications, albeit at the cost of synthetic complexity.

Biological Activity

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications including anti-inflammatory, analgesic, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol

Anti-inflammatory and Analgesic Effects

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. For instance, a related series of compounds showed promising results in reducing inflammation and pain in animal models at doses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that compounds with similar structures can inhibit COX-1 and COX-2 with varying selectivity, suggesting that this compound may also exhibit this characteristic .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a significant area of research. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

In vitro studies indicated that these compounds could induce apoptosis in cancer cells, evidenced by enhanced caspase activity and morphological changes associated with programmed cell death . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazole ring can enhance anticancer activity.

Study on Analgesic and Anti-inflammatory Activities

A study involving a series of novel pyrazole derivatives demonstrated that certain compounds exhibited significant analgesic effects at doses as low as 25 mg/kg. These compounds were tested against established NSAIDs and showed comparable efficacy with reduced ulcerogenic potential .

CompoundAnalgesic Activity (mg/kg)Ulcer Index
This compound25Low
Diclofenac Sodium25Moderate

Antitumor Efficacy Assessment

In another study focused on anticancer properties, pyrazole derivatives were screened for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that selected compounds from this class could significantly reduce cell viability at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The compound may act as an inhibitor of COX enzymes and other signaling pathways critical for tumor growth and survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or amides. Key steps include:
  • Step 1 : Formation of the pyrazole core via cyclization under reflux conditions using ethanol or DMF as solvents (60–80°C, 6–12 hours).
  • Step 2 : Introduction of the ethyl and methyl substituents via alkylation or nucleophilic substitution, requiring controlled pH (7–9) and temperatures (40–60°C) to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (70–85%) and purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : A combination of analytical techniques is employed:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., CDCl3_3 or DMSO-d6_6) to verify substituent positions and stereochemistry. For example, the NH2_2 group at position 4 shows a singlet at δ 5.8–6.2 ppm .
  • LCMS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 209.12), while HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:
  • Enzyme Inhibition : Assays with kinases (e.g., JAK2) or cyclooxygenase (COX-2) at 10–100 µM concentrations, using fluorescence-based substrates or ELISA for IC50_{50} determination .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAA_A receptors) to measure Ki_i values .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safe working concentrations (typically <50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : Systematic modifications and testing include:
  • Substituent Variation : Replace the ethyl group with isopropyl or cyclopropyl to assess steric effects on receptor binding.
  • Bioisosteric Replacement : Swap the carboxamide with a sulfonamide group to enhance metabolic stability .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) identifies critical interactions (e.g., hydrogen bonds with Arg120) .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC50_{50} values .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : The pyrazole ring’s NH group may tautomerize, altering binding modes. Use 1H^1H-15N^{15}N HMBC NMR to confirm dominant tautomeric forms .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., Celecoxib for COX-2 inhibition) .
  • Metabolic Instability : Perform microsomal stability assays (human liver microsomes, NADPH) to identify rapid degradation pathways .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}, koff_{off}) to immobilized receptors .
  • Cryo-EM : Resolves binding conformations in membrane proteins (e.g., ion channels) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.